molecular formula C15H13NO4 B11056557 Prop-2-en-1-yl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate

Prop-2-en-1-yl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate

Cat. No.: B11056557
M. Wt: 271.27 g/mol
InChI Key: BBEDXXZMABIAFS-UHFFFAOYSA-N
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Description

ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is an organic compound that features a maleimide group attached to a phenyl ring, which is further connected to an allyl acetate group. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with an allyl acetate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the maleimide group to a more reduced form.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield maleic acid derivatives, while substitution reactions can produce a variety of substituted phenyl acetates .

Scientific Research Applications

Chemistry

In chemistry, ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating polymers and other advanced materials .

Biology and Medicine

It can be used in the design of drugs and therapeutic agents, particularly those targeting specific enzymes and proteins .

Industry

In the industrial sector, this compound is utilized in the production of coatings, adhesives, and other materials that require specific chemical properties. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE involves its interaction with molecular targets such as enzymes and proteins. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its application as a therapeutic agent and in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
  • N-Maleoyl-β-alanine

Uniqueness

ALLYL 2-[4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)PHENYL]ACETATE is unique due to its combination of an allyl acetate group with a maleimide-phenyl structure. This combination provides distinct reactivity and stability, making it suitable for specialized applications in synthesis and industry .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

prop-2-enyl 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate

InChI

InChI=1S/C15H13NO4/c1-2-9-20-15(19)10-11-3-5-12(6-4-11)16-13(17)7-8-14(16)18/h2-8H,1,9-10H2

InChI Key

BBEDXXZMABIAFS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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